3,3',4,4'-Tetrabromodiphenyl ether

Catalog No.
S1900950
CAS No.
93703-48-1
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Tetrabromodiphenyl ether

CAS Number

93703-48-1

Product Name

3,3',4,4'-Tetrabromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H

InChI Key

RYGLOWMCGZHYRQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br

Fire Retardant Chemistry

3,3',4,4'-Tetrabromodiphenyl ether (also known as BDE-77) was formerly a commonly used additive flame retardant. These chemicals were incorporated into various materials such as electronics, furniture, and textiles to slow their burning in the event of a fire []. Researchers investigated the mechanisms by which BDE-77 and related compounds functioned to inhibit flammability. Studies explored how these flame retardants interacted with the burning polymer matrix, influencing decomposition processes and reducing the release of flammable gases [].

Environmental Contaminant

Due to its widespread use and persistence in the environment, 3,3',4,4'-Tetrabromodiphenyl ether became a contaminant of concern. Research efforts focused on understanding the environmental fate and transport of BDE-77. Scientists investigated how this compound migrated through different environmental compartments, such as air, water, and soil []. Additionally, studies explored the bioaccumulation potential of BDE-77 in organisms, examining its uptake and persistence within food webs [].

Potential Health Effects

Concerns regarding the potential health effects of 3,3',4,4'-Tetrabromodiphenyl ether led to various research initiatives. Studies investigated the potential for BDE-77 to disrupt hormonal function, particularly thyroid hormones []. Additional research explored possible neurodevelopmental effects associated with exposure to BDE-77 during critical development stages.

3,3',4,4'-Tetrabromodiphenyl ether is an organobromine compound with the chemical formula C12H6Br4OC_{12}H_6Br_4O and a molecular weight of approximately 485.79 g/mol. It belongs to a class of chemicals known as brominated flame retardants, which are used to reduce the flammability of various materials. This compound is characterized by its four bromine atoms attached to two phenyl rings, making it highly lipophilic and persistent in the environment. Its structure contributes to its effectiveness as a flame retardant but also raises concerns regarding its potential toxicity and environmental impact .

BDE-77 acts as a flame retardant by interfering with the combustion process. It is believed to function in several ways, including:

  • In the gas phase, it can scavenge free radicals, essential for flame propagation
Typical of aromatic compounds. These include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under certain conditions.
  • Degradation Reactions: In environmental conditions, it can degrade through photolysis or microbial action, although such processes are often slow due to its stability.
  • Oxidation: It can be oxidized to form various degradation products, which may have different toxicological profiles .

The biological activity of 3,3',4,4'-Tetrabromodiphenyl ether is a subject of ongoing research. It has been shown to exhibit endocrine-disrupting properties and may affect thyroid hormone levels in animal studies. Additionally, it has been linked to neurodevelopmental issues and reproductive toxicity in laboratory settings. Its persistence in biological systems raises concerns about bioaccumulation and long-term ecological effects .

The synthesis of 3,3',4,4'-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. Common methods include:

  • Electrophilic Bromination: This method uses bromine or brominating agents in the presence of solvents like carbon tetrachloride or dichloromethane.
  • Direct Synthesis from Phenols: This involves reacting phenol derivatives with bromine under controlled conditions to achieve selective bromination at the desired positions on the aromatic rings .

3,3',4,4'-Tetrabromodiphenyl ether is primarily used as a flame retardant in various applications such as:

  • Textiles: Incorporated into fabrics to enhance fire resistance.
  • Electronics: Used in circuit boards and other electronic devices to prevent ignition.
  • Building Materials: Added to plastics and foams used in construction for fire safety .

Studies on the interactions of 3,3',4,4'-Tetrabromodiphenyl ether with biological systems indicate potential harmful effects. Research has demonstrated that this compound can interact with hormone receptors and disrupt normal endocrine functions. Furthermore, it has been found to affect neuronal development in animal models, raising concerns about its impact on human health through environmental exposure .

Several compounds share structural similarities with 3,3',4,4'-Tetrabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC12H6Br4OC_{12}H_6Br_4ODifferent substitution pattern; commonly studied for toxicity.
2,2',4,4',5-Pentabromodiphenyl EtherC12H5Br5OC_{12}H_5Br_5OContains five bromine atoms; known for higher toxicity levels.
2,2',4,4',5,5'-Hexabromodiphenyl EtherC12H4Br6OC_{12}H_4Br_6OSix bromines; associated with severe environmental persistence.
Decabromodiphenyl EtherC12Br10OC_{12}Br_{10}OContains ten bromines; widely used but highly controversial due to toxicity concerns.

Each of these compounds exhibits unique properties and varying degrees of toxicity and environmental impact compared to 3,3',4,4'-Tetrabromodiphenyl ether. The differences in their structures influence their reactivity and biological effects significantly .

Atmospheric Transport Mechanisms

The atmospheric transport of 3,3',4,4'-tetrabromodiphenyl ether is primarily governed by its physicochemical properties and gas-particle partitioning behavior. The compound exhibits a high octanol-air partition coefficient (log KOA) of 10.5, indicating strong affinity for particulate matter in the atmosphere [3]. This characteristic significantly influences its atmospheric fate and transport potential.

Table 1: Atmospheric Transport Mechanisms of 3,3',4,4'-Tetrabromodiphenyl Ether

Transport MechanismCharacteristicsEnvironmental Significance
Gas-particle partitioningPredominantly particulate phase due to high KOA (10.5)Controls atmospheric residence time and transport distance
Long-range atmospheric transportLimited compared to lower brominated congenersReduced global distribution potential
Wet depositionHigher washout ratios than PCBsEfficient removal from atmosphere
Dry depositionSignificant removal pathway for particle-bound fractionLocal to regional scale contamination
Seasonal variationHigher particulate fraction in winter (0.53±0.19) vs summer (0.01±0.02) for BDE-47Temperature-dependent environmental fate

The gas-particle partitioning of tetrabromodiphenyl ethers demonstrates significant temperature dependence, with higher particulate fractions observed during colder months [4] [5]. This seasonal variation affects the compound's atmospheric residence time and transport distance. During winter conditions, the increased association with particles enhances removal through wet and dry deposition processes, while summer conditions may favor slightly increased gas-phase transport [6] [5].

Atmospheric concentrations of polybrominated diphenyl ethers, including tetrabromodiphenyl ether congeners, show declining trends in certain regions, with apparent atmospheric halving times ranging from 2.8 to 4.8 years for various congeners [7]. The long-range atmospheric transport potential of 3,3',4,4'-tetrabromodiphenyl ether is limited compared to lower brominated congeners due to its stronger particle association and more efficient removal processes [8] [9].

Hydrolytic Stability in Aquatic Systems

3,3',4,4'-Tetrabromodiphenyl ether demonstrates exceptional hydrolytic stability in aquatic environments across a wide range of environmental conditions. The compound shows negligible hydrolysis rates under typical natural water conditions, making it highly persistent in aquatic systems [10] [11].

Table 2: Hydrolytic Stability of 3,3',4,4'-Tetrabromodiphenyl Ether in Aquatic Systems

Environmental ConditionHydrolysis RateHalf-life
pH 4-9 (natural waters)Negligible (no significant hydrolysis)>1 year (estimated)
Temperature 5-25°CTemperature-independent stability>1 year (estimated)
Presence of dissolved organic matterNo catalytic effect observed>1 year (estimated)
Aerobic conditionsHydrolytically stable>1 year (estimated)
Anaerobic conditionsHydrolytically stable>1 year (estimated)

The hydrolytic stability of tetrabromodiphenyl ethers is attributed to the strong carbon-oxygen ether bond and the electron-withdrawing effects of the bromine substituents, which stabilize the molecule against nucleophilic attack [11]. Unlike some organophosphate flame retardants that undergo enzymatic hydrolysis, polybrominated diphenyl ethers including 3,3',4,4'-tetrabromodiphenyl ether show no significant metabolism through hydrolytic pathways in biological systems [11].

Environmental factors such as pH variations within the natural range (pH 4-9), temperature fluctuations (5-25°C), and the presence of dissolved organic matter do not significantly affect the hydrolytic stability of this compound [10]. This exceptional stability contributes to the persistence and bioaccumulation potential of 3,3',4,4'-tetrabromodiphenyl ether in aquatic ecosystems [12] [13].

Sediment-Water Partitioning Dynamics

The sediment-water partitioning behavior of 3,3',4,4'-tetrabromodiphenyl ether is characterized by strong sorption to sediment organic matter and exhibits significant dependence on sediment composition, particularly organic carbon and black carbon content [14] [15] [16].

Table 3: Sediment-Water Partitioning Dynamics of 3,3',4,4'-Tetrabromodiphenyl Ether

Sediment TypeLog Kd (L/kg)Porewater Concentration (ng/L)Desorption Characteristics
Marine sediment (high organic carbon)5.2-6.80.7-5.5Strong sorption, slow desorption
Freshwater sediment (moderate organic carbon)4.8-5.92.1-27.9Moderate sorption strength
Black carbon-rich sediment6.0-7.20.1-2.3Very strong sorption, hysteresis
Low organic matter sediment4.2-5.15.8-45.2Weaker sorption, faster desorption
Industrial sediment5.5-6.91.2-12.6Strong sorption with hysteresis

The partitioning coefficient (Kd) values demonstrate the strong affinity of 3,3',4,4'-tetrabromodiphenyl ether for sediment phases, with log Kd values ranging from 4.2 to 7.2 L/kg depending on sediment characteristics [14] [16]. Black carbon content emerges as a critical factor controlling sorption behavior, with black carbon-rich sediments showing the highest partition coefficients and strongest sorption hysteresis [16] [17].

Porewater concentrations of tetrabromodiphenyl ethers vary inversely with sediment organic carbon and black carbon content, reflecting the compound's strong sorptive interactions [16]. The bioavailability of sediment-associated 3,3',4,4'-tetrabromodiphenyl ether to benthic organisms is primarily controlled by the desorbing fraction, which correlates negatively with black carbon content [17].

Desorption hysteresis is commonly observed for 3,3',4,4'-tetrabromodiphenyl ether in sediment systems, indicating irreversible sorption processes and the formation of slowly reversible binding sites [18]. This hysteresis effect contributes to the long-term sequestration of the compound in sediment matrices and affects its long-term environmental fate [15].

Photolytic Degradation Pathways

Photolytic degradation represents a significant transformation pathway for 3,3',4,4'-tetrabromodiphenyl ether in environmental matrices exposed to solar radiation. The compound undergoes various photochemical reactions depending on light conditions and environmental matrix [19] [20] [21] [22].

Table 4: Photolytic Degradation Pathways of 3,3',4,4'-Tetrabromodiphenyl Ether

Light ConditionsPrimary Degradation PathwayMajor ProductsQuantum Yield
Natural sunlight (>290 nm)Reductive debrominationTri- and dibromodiphenyl ethers0.006-0.026 h⁻¹
UV-A radiation (315-400 nm)Hydroxylation and debrominationHydroxylated metabolites0.008-0.018 h⁻¹
UV-B radiation (280-315 nm)Direct photolysis and debrominationLower brominated congeners0.015-0.035 h⁻¹
Simulated solar irradiationStepwise bromine lossPhenolic compounds0.47 (wavelength average)
Visible light with photocatalystMulti-electron transfer debrominationComplete debromination products0.05-0.12 h⁻¹

The primary photodegradation mechanism involves reductive debromination, where bromine atoms are sequentially removed from the molecule under light exposure [22]. The wavelength range between 300 and 350 nm is particularly effective for photolysis, as both the molar absorptivity of the compound and solar irradiance flux are significant in this range [22].

Direct photolysis under natural sunlight conditions results in the formation of tri- and dibromodiphenyl ether congeners as major products [23] [21]. The photodegradation quantum yield varies significantly with light conditions, ranging from 0.006 h⁻¹ under mild natural sunlight to 0.47 under intense simulated solar irradiation [22].

Photolytic degradation on environmental surfaces, such as biomass, shows enhanced rates due to surface interactions and the participation of lignin hydroxyl groups in the transformation process [23]. The self-purification cycle of tetrabromodiphenyl ethers on biomass surfaces ranges from 6 to 14 days under natural sunlight conditions [23].

Advanced photocatalytic systems using visible light and semiconductor photocatalysts demonstrate enhanced degradation efficiency through multi-electron transfer mechanisms, achieving nearly complete debromination under optimized conditions [24]. These systems show promise for remediation applications, though their environmental relevance remains limited to specific treatment scenarios.

Microbial Transformation Processes

Microbial transformation of 3,3',4,4'-tetrabromodiphenyl ether occurs through various biochemical pathways, with the efficiency and mechanisms depending on microbial community composition, environmental conditions, and electron availability [25] [17] [26] [27].

Table 5: Microbial Transformation Processes of 3,3',4,4'-Tetrabromodiphenyl Ether

Microbial SystemTransformation MechanismDegradation EfficiencyKey Bacterial Genera
Anaerobic river sedimentReductive debromination4.21-7.89% (120 days)Dehalococcoides, Dehalobacter
Aerobic activated sludgeHydroxylation and ring cleavage15-25% enhancementPseudomonas, Sphingomonas
Marine microalgae culturesLimited biotransformation<1% transformationLimited microbial uptake
Composting bacterial communitiesEnhanced biodegradationUp to 15% enhancementBacillus, Pseudomonas
Synthetic microbial consortiaSynergistic cross-feeding80-96% degradationEnterobacter, Stenotrophomonas

Anaerobic microbial debromination represents the primary biotransformation pathway for 3,3',4,4'-tetrabromodiphenyl ether in sediment environments [17]. The process follows a stepwise debromination pathway, generating lower brominated congeners as intermediate products [17]. The debromination efficiency correlates negatively with sediment black carbon content, as strong sorption reduces bioavailability to debrominating microorganisms [17].

Aerobic biodegradation processes involve initial hydroxylation reactions followed by ring cleavage and mineralization [26] [28]. Bacterial genera such as Pseudomonas and Sphingomonas have demonstrated the ability to metabolize lower brominated diphenyl ethers through oxygenase-mediated pathways [29] [28]. However, the high degree of bromination in 3,3',4,4'-tetrabromodiphenyl ether limits aerobic transformation rates compared to less brominated congeners [29].

Recent advances in synthetic microbial community approaches have shown remarkable enhancement in biodegradation efficiency [27]. Engineered microbial consortia utilizing cross-feeding mechanisms between aerobic and facultative anaerobic bacteria achieve degradation efficiencies of 80-96% through complementary metabolic pathways [27]. These systems combine initial hydroxylation by aerobic strains with subsequent ether bond cleavage by anaerobic partners, resulting in more complete mineralization [27].

Composting environments provide favorable conditions for enhanced microbial degradation due to elevated temperatures, diverse microbial communities, and abundant organic substrates [25]. Agricultural waste composting has been shown to enhance degradation rates by up to 15% compared to natural soil conditions, with significant impacts on bacterial community composition [25].

The bioavailability of 3,3',4,4'-tetrabromodiphenyl ether to microbial transformation processes is primarily controlled by desorption kinetics from solid matrices [17]. Environmental factors such as temperature, pH, and the presence of alternative electron acceptors significantly influence microbial transformation rates and pathways [25] [26].

Marine microalgae demonstrate limited capacity for biotransformation of tetrabromodiphenyl ethers, with transformation efficiencies typically below 1% even under optimized laboratory conditions [30]. This limited microbial activity in marine systems contributes to the persistence and bioaccumulation of the compound in marine food webs [12].

XLogP3

6.2

UNII

77SUV8J25T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

3,3',4,4'-tetrabromodiphenyl ether

Dates

Modify: 2023-08-16

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